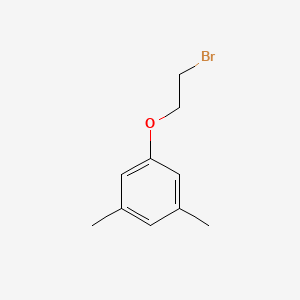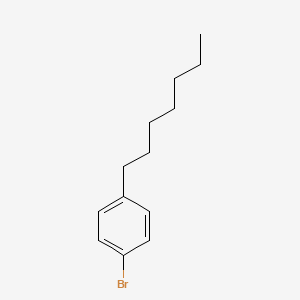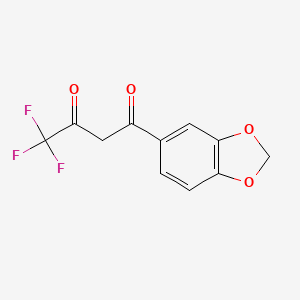
1-(2-Bromoethoxy)-3,5-dimethylbenzene
Übersicht
Beschreibung
The compound "1-(2-Bromoethoxy)-3,5-dimethylbenzene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic compounds. For instance, the synthesis of brominated benzophenone derivatives and bromomethylated benzene derivatives is discussed, which are structurally related to the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, such as direct bromination, Friedel-Crafts reactions, and other halogenation methods. For example, the synthesis of 2-bromo-4,5,2',4',6'-pentamethoxyl benzophenone involves a methylation reaction followed by a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene is synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination . These methods could potentially be adapted for the synthesis of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. X-ray crystallography and spectroscopic methods such as NMR are commonly used to determine the structure and conformation of these compounds. For instance, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis . These techniques could be employed to analyze the molecular structure of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" as well.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. The presence of a bromine atom can make the aromatic ring more susceptible to nucleophilic attack, facilitating reactions such as the intramolecular nucleophilic substitution/cyclization observed in the synthesis of 3-nitroindan-1-ones . Additionally, the reactivity of brominated compounds in cycloaddition reactions is demonstrated in the synthesis of bis-adducts from 1,5-bis(3,5-dioxo-Δ^1-1,2,4-triazolin-4-ylmethyl)-2,4-dimethylbenzene . These reactions could be relevant to the chemical behavior of "1-(2-Bromoethoxy)-3,5-dimethylbenzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine and other substituents on the aromatic ring. These properties include melting and boiling points, solubility, and reactivity. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing of these compounds, as seen in the Hirshfeld surface analysis and DFT calculations of antipyrine derivatives . The physical and chemical properties of "1-(2-Bromoethoxy)-3,5-dimethylbenzene" would likely be affected by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy and methyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfur-Containing Quinone Derivatives : The compound 1,4-dimethoxy-2,3-dimethylbenzene, closely related to 1-(2-Bromoethoxy)-3,5-dimethylbenzene, was studied for regioselective bromination. The study revealed the synthesis of new sulfur-containing quinone derivatives, highlighting potential applications in chemical synthesis and materials science (Aitken et al., 2016).
Formation of 1-Bromoethanol : A study on the flash vacuum thermolysis of 2-bromoethanol reported the formation of 1-bromo-1-(1-bromoethoxy)ethane, a compound structurally similar to 1-(2-Bromoethoxy)-3,5-dimethylbenzene. This process involves the dimerization of 1-bromoethanol, suggesting its utility in the synthesis of bromoethylethers (Jenneskens et al., 1988).
Investigations in Molecular Interactions : Research on the viscosities of binary liquid mixtures containing bromoalkanes and hydrocarbons, including compounds similar to 1-(2-Bromoethoxy)-3,5-dimethylbenzene, provides insights into the molecular interactions in these mixtures. This is particularly relevant for understanding dipole-induced dipole interactions and their applications in material science and chemistry (Yadava & Yadav, 2008).
Oxidation Studies in Aromatic Compounds : The oxidation of dimethylbenzenes, related to the study of 1-(2-Bromoethoxy)-3,5-dimethylbenzene, has been extensively studied. This research provides valuable insights into the reactivity and chemical behavior of such compounds, useful in various industrial and research applications (García‐Verdugo et al., 2004).
Molecular Structure and Crystallography : Studies on the crystal structures of related bromomethyl compounds offer insights into the molecular arrangement and bonding interactions in such compounds, which can be extrapolated to understand the properties of 1-(2-Bromoethoxy)-3,5-dimethylbenzene (Ebersbach et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZQWLHBAZGMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368944 | |
| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
CAS RN |
37136-93-9 | |
| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)











